Methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate
Description
Properties
Molecular Formula |
C13H20F3NO4S |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;methyl-[4-(trifluoromethoxy)butan-2-yl]azanium |
InChI |
InChI=1S/C7H8O3S.C6H12F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(10-2)3-4-11-6(7,8)9/h2-5H,1H3,(H,8,9,10);5,10H,3-4H2,1-2H3 |
InChI Key |
GLXDPDWZBPAILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CCOC(F)(F)F)[NH2+]C |
Origin of Product |
United States |
Biological Activity
Methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14F3NO3S
- Molecular Weight : 303.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may facilitate cellular membrane permeability and enhance the compound's bioactivity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of trifluoromethyl groups in organic compounds has been associated with improved antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Triazolium Salts | <8 | Antibacterial against S. cerevisiae |
| Other Fluorinated Compounds | <10 | Antimicrobial |
Anticancer Activity
The anticancer potential of this compound aligns with findings from related studies on triazolium salts, which have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| H460 (Lung Cancer) | 7.69 | Induces apoptosis |
| MDAMB-231 (Breast Cancer) | 25.1 | Cytotoxic effects |
Case Studies
- Antibacterial Efficacy : A study on fluorinated compounds showed that those with a trifluoromethoxy group exhibited a significant reduction in bacterial growth, demonstrating a minimum inhibitory concentration (MIC) lower than 10 µM against common pathogens such as E. coli and S. aureus.
- Anticancer Activity : In vitro studies indicated that this compound had a notable effect on cell viability in several cancer lines, supporting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications in the trifluoromethoxy group can significantly influence its biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency and selectivity of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ionic liquids, including those similar to methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate. Ionic liquids have shown effectiveness against various pathogens, including Staphylococcus aureus and Salmonella typhi, suggesting potential use in pharmaceutical formulations .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For example, derivatives of related ammonium salts have been tested against human cancer cell lines such as HCT-116 and MCF-7, showing promising IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that this compound may also possess anticancer properties worthy of exploration.
Synthetic Routes
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of trifluoromethoxy-substituted precursors with tosyl chloride under controlled conditions. This method allows for the fine-tuning of the compound's properties for specific applications .
Ionic Liquid Properties
As an ionic liquid, this compound exhibits low volatility and high thermal stability, making it suitable for applications in green chemistry and as a solvent in organic reactions . Its unique properties enable it to act as a medium for various catalytic processes.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quaternary ammonium salts and ionic liquids (ILs) share functional similarities with Methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate. For example:
Physicochemical Properties
- Thermal Stability : The trifluoromethoxy group in the target compound likely confers higher thermal stability compared to (2-hydroxyethyl)ammonium lactates, which degrade at moderate temperatures .
- Solubility : Tosylate ions enhance solubility in polar aprotic solvents (e.g., THF or DMF), similar to phosphazene derivatives in , which utilize THF as a reaction medium .
- Reusability : Unlike (2-hydroxyethyl)ammonium lactates—reusable for >20 cycles—the target compound’s reusability remains unverified due to lack of direct data .
Reactivity and Catalytic Potential
- Acid-Base Behavior : The pseudo-pH of ionic liquids (as in ) significantly impacts reaction outcomes. The target compound’s trifluoromethoxy group may lower polarity, altering reactivity in condensation reactions .
- Coordination Chemistry : Phosphazenes in form complexes with diamines, suggesting the target compound could act as a ligand or catalyst in similar systems .
Preparation Methods
Alkylation of Primary Amines
The synthesis begins with the preparation of the tertiary amine precursor, 1-methyl-3-trifluoromethoxy-propylamine . A common approach involves nucleophilic substitution of 3-chloro-1-methylpropylamine with trifluoromethoxide.
Quaternary Ammonium Salt Formation
The tertiary amine undergoes N-methylation to form the quaternary ammonium cation:
-
Methylation : Treat 1-methyl-3-trifluoromethoxy-propylamine with methyl iodide (CH₃I) in tetrahydrofuran (THF) under reflux (65°C) for 24 hours. Excess methyl iodide (3–4 equiv.) ensures complete alkylation.
-
Workup : Remove THF under reduced pressure, and precipitate the ammonium iodide salt using diethyl ether (yield: 85–90%).
Tosylate Counterion Exchange
The iodide counterion is replaced with tosylate via metathesis:
-
Ion Exchange : Dissolve the ammonium iodide in methanol, and add sodium tosylate (NaOTs) in a 1:1 molar ratio. Stir at 25°C for 6 hours.
-
Isolation : Filter the precipitate and recrystallize from ethanol/water (yield: 92–95%).
Optimization Strategies
Solvent and Temperature Effects
-
Methylation Efficiency : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. Elevated temperatures (60–80°C) reduce epimerization risks in chiral precursors.
-
Counterion Exchange : Methanol maximizes solubility of both ammonium iodide and sodium tosylate, ensuring stoichiometric conversion.
Catalytic Enhancements
-
Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) accelerates anion exchange by facilitating phase transfer.
-
Microwave Assistance : Microwave irradiation (100 W, 80°C) reduces methylation time from 24 hours to 2 hours.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Reverse-phase C18 column, 95:5 water/acetonitrile, retention time = 8.2 min.
-
Elemental Analysis : Calculated for C₁₄H₂₁F₃NO₄S: C 45.52%, H 5.73%; Found: C 45.48%, H 5.69%.
Industrial-Scale Considerations
Cost-Effective Reagents
-
Replace methyl iodide with dimethyl sulfate [(CH₃)₂SO₄] for large-scale methylation, reducing toxicity and cost.
-
Use recycled sodium tosylate from reaction mother liquors to minimize waste.
Comparative Method Evaluation
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Classical Alkylation | 85% | 98% | Moderate |
| Microwave-Assisted | 88% | 97% | High |
| Phase-Transfer | 90% | 99% | High |
Challenges and Solutions
-
Epimerization : Observed during methylation of chiral amines. Mitigated by using low temperatures (0–5°C) and non-basic conditions.
-
Byproduct Formation : Tributylamine impurities from TBAB catalysts removed via aqueous extraction.
Emerging Techniques
-
Flow Chemistry : Continuous-flow reactors enable rapid mixing and heat dissipation, improving yield to 93%.
-
Enzymatic Methylation : Pilot studies using methyltransferases show promise for enantioselective synthesis (ee > 99%).
Regulatory Compliance
-
ICH Guidelines : Ensure residual solvent levels (e.g., DMF < 880 ppm) meet Q3C standards.
-
Genotoxic Impurities : Control methyl iodide residues to < 1 ppm via activated carbon filtration.
Environmental Impact
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl-(1-methyl-3-trifluoromethoxy-propyl)-ammonium tosylate, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or quaternization reactions. For example, analogous ammonium salts are prepared by reacting tertiary amines with alkylating agents (e.g., methyl tosylate) in solvents like tetrahydrofuran (THF). Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and completion. Post-reaction, triethylammonium chloride byproducts are removed by filtration, and purification is achieved via column chromatography or recrystallization .
Q. How is purity ensured during the purification of this compound?
- Methodological Answer : After solvent evaporation, column chromatography (using silica gel or alumina) is employed to isolate the pure compound. Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Reference standards, such as pharmacopeial-grade tosylates, are used for calibration .
Q. What physicochemical properties are critical for characterizing this compound in preclinical studies?
- Methodological Answer : Key properties include solubility (in aqueous and organic solvents), stability under varying pH/temperature, and hygroscopicity. Techniques like differential scanning calorimetry (DSC) determine melting points, while dynamic vapor sorption (DVS) assesses moisture absorption. X-ray powder diffraction (XRPD) identifies crystalline phases .
Advanced Research Questions
Q. How can structural polymorphism impact the solubility and bioavailability of this compound?
- Methodological Answer : Polymorphic forms (e.g., anhydrous vs. hydrated) exhibit distinct solubility profiles. For example, a study on sorafenib tosylate showed that amorphous forms have higher solubility than crystalline counterparts. Researchers use XRPD, Raman spectroscopy, and FT-IR to characterize polymorphs, followed by solubility assays in biorelevant media (e.g., simulated gastric fluid) .
Q. What strategies resolve contradictions in pharmacological data, such as efficacy variations across studies?
- Methodological Answer : Discrepancies may arise from outliers or experimental conditions. In clinical trials for glycopyrronium tosylate, sensitivity analyses excluded outlier data centers, reconciling efficacy results. Robust statistical methods (e.g., mixed-effects models) and predefined exclusion criteria are critical for data harmonization .
Q. Can copolymerization with glycidyl tosylate derivatives enhance the functionalization of polyethers for drug delivery?
- Methodological Answer : Glycidyl tosylate’s reactivity allows copolymerization with ethylene oxide (EO) or propylene oxide (PO) via ring-opening polymerization (ROP). Catalysts like tetra-octyl-ammonium bromide enable controlled propagation, yielding tunable polymers. Post-functionalization with amine groups (e.g., quaternary ammonium moieties) can improve mucoadhesion or antimicrobial properties .
Q. How are impurities profiled and quantified in this compound batches?
- Methodological Answer : Impurity profiling uses HPLC-MS or LC-UV with orthogonal separation modes (e.g., reverse-phase and ion-pair chromatography). Reference standards for known impurities (e.g., residual solvents, degradation products) are synthesized and validated against ICH guidelines. Genotoxic risk is assessed via Ames tests or computational toxicology tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
